2-(4-Ethynylphenyl)-5-fluoropyridine
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Overview
Description
2-(4-Ethynylphenyl)-5-fluoropyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a fluorine atom at the 5-position and an ethynylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-5-fluoropyridine typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions .
A common synthetic route involves the reaction of 4-iodophenylacetylene with 5-fluoropyridine in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2) and a copper co-catalyst (such as CuI) in an amine solvent (such as triethylamine) at room temperature . The reaction proceeds smoothly to yield this compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in further coupling reactions, such as Sonogashira coupling, to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used, with solvents such as triethylamine or dimethylacetamide (DMA).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(4-Ethynylphenyl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or ligand.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)-5-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl group can interact with hydrophobic pockets in proteins, while the fluorine atom can form hydrogen bonds or dipole interactions with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Ethynylphenylboronic acid pinacol ester
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Uniqueness
2-(4-Ethynylphenyl)-5-fluoropyridine is unique due to the presence of both an ethynyl group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The ethynyl group provides a site for further functionalization, while the fluorine atom enhances the compound’s stability and reactivity .
Biological Activity
2-(4-Ethynylphenyl)-5-fluoropyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
- Chemical Formula : C12H8FN
- Molecular Weight : 199.20 g/mol
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 and A549 cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 and G2/M phases .
- Targeting Specific Pathways : Gene set enrichment analysis (GSEA) has revealed that treatment with this compound affects pathways related to cancer progression, such as epithelial-mesenchymal transition (EMT) and MYC targets .
Biological Activity Data
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | HepG2 | 3.0 | Induction of apoptosis, cell cycle arrest |
Antiproliferative | A549 | 4.5 | Inhibition of EGFR signaling |
Apoptotic induction | MCF-7 | 2.5 | Activation of caspase 3/7 |
Inhibition of SOCE | HEK293 | >70% inhibition | Disruption of calcium signaling pathways |
Case Studies
-
Study on Hepatocellular Carcinoma :
In a study examining the effects of this compound on HepG2 cells, researchers observed a significant reduction in cell viability at concentrations as low as 3 µM. The compound was found to activate caspases involved in apoptosis, leading to increased cell death in a dose-dependent manner . -
Inhibition of EGFR in Lung Cancer Cells :
Another investigation focused on A549 lung cancer cells, where the compound demonstrated an IC50 value of approximately 4.5 µM. The study highlighted its ability to inhibit EGFR signaling pathways, which are crucial for tumor growth and survival . -
Transcriptomic Analysis :
A transcriptomic analysis following treatment with 400 nM of the compound revealed significant changes in gene expression profiles associated with cancer metastasis and proliferation. Notably, genes involved in cell adhesion and migration were downregulated, suggesting a potential role in preventing metastatic spread .
Properties
Molecular Formula |
C13H8FN |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-5-fluoropyridine |
InChI |
InChI=1S/C13H8FN/c1-2-10-3-5-11(6-4-10)13-8-7-12(14)9-15-13/h1,3-9H |
InChI Key |
XZCXQQHJQIWHEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC=C(C=C2)F |
Origin of Product |
United States |
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